5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Catalog No.
S906450
CAS No.
1346604-13-4
M.F
C6H6N6O
M. Wt
178.155
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamid...

CAS Number

1346604-13-4

Product Name

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

IUPAC Name

5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Molecular Formula

C6H6N6O

Molecular Weight

178.155

InChI

InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11)

InChI Key

LMEGOYJADZSMBE-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=O)N)N2C=NN=C2

Synonyms

USP Allopurinol Related Impurity C;
  • Search for Biological Activity: Scientific databases like PubChem do not indicate any reported biological activities for this molecule [].
  • Potential Research Areas: The molecule's structure incorporates two heterocyclic rings, a pyrazole and a triazole, which are common functional groups in bioactive molecules. However, further research is needed to determine if 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide possesses any specific biological properties.

Availability for Research

While information on its use in research is limited, some commercial suppliers offer 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide as a reference standard, suggesting potential use in analytical chemistry or pharmaceutical research.

Future Research Directions:

  • Studies could explore the synthesis and characterization of this molecule to understand its chemical properties.
  • Further research might investigate its potential biological activities, such as enzyme inhibition or receptor binding.

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that combines the structural features of both triazole and pyrazole moieties. Its molecular formula is C6H6N6O, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a triazole ring, which is known for its role in various pharmacological activities, and a pyrazole ring that enhances its chemical reactivity and biological profile .

Typical of pyrazole and triazole derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The amide group can be substituted under appropriate conditions.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  • Hydrolysis: The carboxamide functionality can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

These reactions allow for the modification of the compound to enhance its biological properties or to synthesize derivatives for further study .

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide exhibits significant biological activities, particularly in the field of antimicrobial and anticancer research. Studies have indicated that compounds containing triazole and pyrazole moieties often exhibit:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Anticancer activity: Potentially inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

The presence of the triazole ring is particularly noteworthy as it has been linked to enhanced bioactivity in several studies .

The synthesis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide can be achieved through several methods:

  • Hydrazine Hydrate Reaction: Reacting 4-carboxylic acid derivatives with hydrazine hydrate can yield the desired pyrazole derivative.
  • Cyclization Reactions: Utilizing appropriate precursors to facilitate cyclization can produce the triazole-pyrazole hybrid structure.
  • Rearrangement Reactions: Recent studies have explored rearrangement reactions involving pyrazole derivatives to synthesize novel carboxylate compounds .

These methods allow for the efficient production of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide with varying substituents to tailor its properties.

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development targeting microbial infections or cancer.
  • Agriculture: As a potential agrochemical due to its biological activity against plant pathogens.
  • Material Science: In the development of novel materials with specific chemical properties derived from its unique structure .

Interaction studies have shown that 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide interacts effectively with various biological targets. Molecular docking studies suggest:

  • Binding affinities: High binding affinities with specific enzymes or receptors involved in disease pathways.
  • Mechanistic insights: Understanding how this compound affects cellular processes at a molecular level could lead to new therapeutic strategies.

These studies are crucial for elucidating the compound's mechanisms of action and optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
3-amino-1H-pyrazoleStructureLacks the triazole moiety; primarily studied for anti-inflammatory effects.
1H-pyrazolo[3,4-b]quinolinStructureExhibits potent anticancer properties; different ring system but similar bioactivity focus.
5-(substituted phenyl)-1H-pyrazolesStructureVarious substituents lead to diverse biological activities; focus on antibacterial properties.

Uniqueness

What sets 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide apart is its dual-ring structure combining both triazole and pyrazole functionalities. This unique combination enhances its biological activity profile and provides a versatile platform for further modifications aimed at improving efficacy against specific targets in microbiology and oncology .

XLogP3

-1.4

Wikipedia

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Dates

Modify: 2023-08-15

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